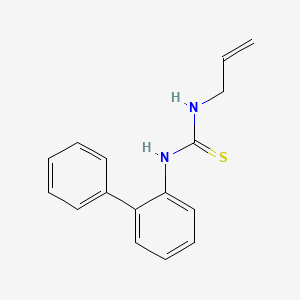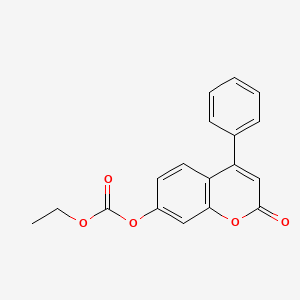![molecular formula C16H18FN3O2 B5149970 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as FIIN-4 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have therapeutic potential in a variety of diseases, including cancer, angiogenesis, and bone disorders.
作用机制
The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves the inhibition of FGFR tyrosine kinases. FGFRs are activated by binding to specific ligands, which leads to the activation of downstream signaling pathways that promote cell growth and survival. FIIN-4 binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide have been extensively studied. The compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. In addition, FIIN-4 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer and other diseases that involve abnormal blood vessel growth. The compound has also been shown to have an effect on bone metabolism, which may have implications for the treatment of bone disorders.
实验室实验的优点和局限性
One of the advantages of using 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide in lab experiments is its potency as an FGFR inhibitor. The compound has been shown to be highly effective in inhibiting FGFRs, which makes it a valuable tool for studying the role of these receptors in various diseases. However, one limitation of using FIIN-4 in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective FGFR inhibitors. FIIN-4 has been shown to be highly effective in inhibiting FGFRs, but there is still room for improvement in terms of selectivity and potency. Another area of research is the identification of biomarkers that can predict the response to FGFR inhibitors. This would be valuable in identifying patients who are most likely to benefit from these therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of FIIN-4 and other FGFR inhibitors in the treatment of cancer and other diseases.
合成方法
The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves a multistep process that includes the reaction of 6-fluoroindole with acetic anhydride to form 6-fluoro-1H-indole-1-acetic acid. This acid is then reacted with piperidine-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with thionyl chloride to form the desired compound.
科学研究应用
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of cancer. FGFRs are overexpressed in many types of cancer, and the inhibition of these receptors has been shown to have antitumor effects. FIIN-4 has been shown to be a potent inhibitor of FGFRs, and preclinical studies have demonstrated its efficacy in inhibiting tumor growth in several cancer models.
属性
IUPAC Name |
1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-2-1-11-3-8-20(14(11)9-13)10-15(21)19-6-4-12(5-7-19)16(18)22/h1-3,8-9,12H,4-7,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDPMHWCAOMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(dibutylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B5149898.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![5-(6a-hydroxy-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B5149917.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4,4'-bis[(4-fluorophenyl)sulfonyl]biphenyl](/img/structure/B5149935.png)
![4-[(3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]morpholine](/img/structure/B5149940.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![N-1,3-benzothiazol-2-yl-2-{[4-hydroxy-5-(4-methoxybenzyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5149948.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)